molecular formula C14H20N2O3S B4642810 MFCD09853467

MFCD09853467

Cat. No.: B4642810
M. Wt: 296.39 g/mol
InChI Key: XETLXNQKWMRQQR-UHFFFAOYSA-N
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Description

MFCD09853467 is a chemical compound cataloged under the Molecular Design Limited (MDL) database. No direct pharmacological or physicochemical data (e.g., solubility, melting point) are provided in the evidence, necessitating reliance on comparisons with structurally or functionally analogous compounds for contextual analysis.

Properties

IUPAC Name

1,1-dioxo-4-(4-phenylpiperazin-1-yl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14-11-20(18,19)10-13(14)16-8-6-15(7-9-16)12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETLXNQKWMRQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CS(=O)(=O)CC2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09853467 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. The specific synthetic route can vary depending on the desired purity and yield. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

MFCD09853467 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

MFCD09853467 is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD09853467 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on two categories of compounds: structurally similar halogenated aromatics and functionally similar boronic acids/trifluoromethyl derivatives , selected based on high similarity scores (0.71–1.00) and shared applications in catalysis or drug synthesis.

Table 1: Structural and Functional Comparison

Parameter MFCD09853467 (Target) Methyl 3-Bromo-4,5-Dichlorobenzoate (3-Bromo-5-Chlorophenyl)Boronic Acid 1-(3,5-Bis(Trifluoromethyl)Phenyl)Propan-1-One
MDL Number This compound MFCD09751943 MFCD13195646 MFCD00039227
Molecular Formula Not Available C₈H₆BrCl₂O₂ C₆H₅BBrClO₂ C₁₀H₆F₆O
Molecular Weight Not Available 249.49 g/mol 235.27 g/mol 202.17 g/mol
Key Functional Groups Presumed aromatic halogenation Bromo, chloro, ester Boronic acid, bromo, chloro Trifluoromethyl, ketone
Synthesis Yield Not Available 96% (H₂SO₄/MeOH) 72% (Pd catalysis) 85% (sulfonyl hydrazide method)
Similarity Score N/A 0.95 (structural) 0.87 (functional) 1.00 (structural)
Applications Research chemical Intermediate in agrochemicals Suzuki-Miyaura cross-coupling Catalyst ligand, pharmaceutical precursor

Key Findings:

Structural Analogues (Halogenated Benzoates) Methyl 3-Bromo-4,5-Dichlorobenzoate (MFCD09751943) shares a high structural similarity (0.95) with this compound, likely due to shared halogenation patterns (Br, Cl) and ester functionality. Its synthesis via sulfuric acid in methanol achieves a 96% yield, suggesting cost-effective scalability . Impact of Halogen Position: Substitutions at the 3-, 4-, and 5-positions on the benzene ring enhance electrophilic reactivity, making these compounds valuable in cross-coupling reactions or as pesticide intermediates .

Functional Analogues (Boronic Acids/Trifluoromethyl Ketones)

  • (3-Bromo-5-Chlorophenyl)Boronic Acid (MFCD13195646) is functionally relevant due to its boronic acid group, enabling participation in Suzuki-Miyaura reactions for carbon-carbon bond formation. Its moderate similarity score (0.87) reflects shared halogenation but divergent reactivity .
  • 1-(3,5-Bis(Trifluoromethyl)Phenyl)Propan-1-One (MFCD00039227) exhibits full structural similarity (1.00) to trifluoromethyl-containing analogues. The electron-withdrawing CF₃ groups enhance metabolic stability in drug candidates, and its ketone moiety serves as a ligand in transition-metal catalysis .

Physicochemical and Pharmacological Contrasts

  • Solubility : Boronic acids (e.g., MFCD13195646) show higher aqueous solubility (0.24 mg/mL) due to polar B–O bonds, whereas trifluoromethyl ketones (e.g., MFCD00039227) are lipophilic (Log Po/w = 2.15), favoring BBB penetration .
  • Synthetic Complexity : Pd-catalyzed reactions (used for MFCD13195646) require stringent conditions, whereas esterification (for MFCD09751943) is simpler and more cost-effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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